2-iodo-N'-(4-methylbenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N’-(4-methylbenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13IN2O and a molecular weight of 364.188 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process is relatively straightforward and can be performed in a one-pot reaction, which is advantageous for its simplicity and efficiency .
Analyse Chemischer Reaktionen
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-iodo-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-iodo-N’-(4-methylbenzylidene)benzohydrazide can be compared with other similar compounds, such as:
2-iodo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
2-iodo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has an additional benzyl group, which can influence its chemical properties and applications.
The uniqueness of 2-iodo-N’-(4-methylbenzylidene)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
303063-56-1 |
---|---|
Molekularformel |
C15H13IN2O |
Molekulargewicht |
364.18 g/mol |
IUPAC-Name |
2-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
AZHHCWTYMMVJBB-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.